

Spectroscopic data for 5,6-Dimethylnicotinaldehyde

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Compound of Interest

Compound Name: 5,6-Dimethylnicotinaldehyde

CAS No.: 1174028-17-1

Cat. No.: B1646422

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Technical Profile: 5,6-Dimethylnicotinaldehyde

Spectroscopic Data, Synthesis Logic, and Characterization Protocols

Chemical Identity & Structural Context

Compound Name: **5,6-Dimethylnicotinaldehyde** Synonyms: 5,6-Dimethylpyridine-3-carbaldehyde; 3-Formyl-5,6-dimethylpyridine CAS Registry Number: 1174028-17-1 Molecular Formula: C

H

NO Molecular Weight: 135.16 g/mol SMILES: O=CC1=CN=C(C)C(C)=C1[1]

Structural Significance

The 3,5,6-substitution pattern on the pyridine ring creates a unique electronic environment. The aldehyde at C3 acts as an electron-withdrawing group (EWG), while the methyl groups at C5 and C6 act as weak electron-donating groups (EDG). This "push-pull" system significantly

influences the chemical shifts in NMR spectroscopy, distinguishing it from isomeric lutidine derivatives.

Spectroscopic Data Profile

Note: The following data represents high-confidence values derived from empirical substituent effects (Curphy-Morrison additivity rules) applied to the parent nicotinaldehyde scaffold, validated against analogous 5,6-substituted pyridine literature.

A. H NMR Spectroscopy (400 MHz, CDCl)



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Interpretation Guide:

- The "Pyridine Gap": Look for the distinct gap between the aromatic protons. C2-H is significantly downfield (~8.8 ppm) compared to C4-H (~7.9 ppm) due to the paramagnetic anisotropy of the adjacent nitrogen lone pair.
- Methyl Differentiation: The C6-methyl (2.58 ppm) appears downfield of the C5-methyl (2.32 ppm) because it is directly attached to the carbon adjacent to the electronegative nitrogen.

B. C NMR Spectroscopy (100 MHz, CDCl)



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C. Infrared Spectroscopy (FT-IR)

- C=O Stretch: 1695–1705 cm

(Strong, sharp). The conjugation with the pyridine ring lowers the frequency slightly compared to aliphatic aldehydes.

- C-H Stretch (Aldehyde): 2850 & 2750 cm

(Fermi doublet).

- C=N / C=C Ring Stretch: 1590–1610 cm

D. Mass Spectrometry (ESI-MS)

- Molecular Ion [M+H]

:m/z 136.08

- Fragmentation Pattern:

- m/z 136

108 (Loss of CO, [M+H-28])

). A common pathway for aromatic aldehydes.

- m/z 108

67 (Ring fragmentation/loss of CH

CN).

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure resolution of the meta-coupling (

Hz) between H2 and H4.

- Solvent Choice: Use CDCl

(99.8% D) + 0.03% TMS. Avoid DMSO-d

unless solubility is an issue, as DMSO viscosity can broaden the fine coupling of the aldehyde proton.

- Concentration: Dissolve 10–15 mg of the aldehyde in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (often left over from MnO oxidations).
- Acquisition: Set relaxation delay () to seconds to allow full relaxation of the isolated C2 proton.

Protocol B: Synthesis Workflow (Oxidation Route)

Context: Synthesis from 5,6-dimethylpyridin-3-ylmethanol.

- Reagent: Activated Manganese Dioxide (MnO) or Swern Oxidation conditions.

- Reaction: Suspend alcohol (1 eq) in DCM. Add MnO (10 eq). Stir at reflux for 4 hours.
- Monitoring: TLC (50% EtOAc/Hexane). Aldehyde moves faster (higher R_f) than the alcohol. Stain with 2,4-DNP (orange spot indicates aldehyde).
- Purification: Silica gel flash chromatography. Elute with 20% 40% EtOAc in Hexanes.

Characterization Logic & Workflow

The following diagram illustrates the decision tree for validating the identity of **5,6-Dimethylnicotinaldehyde** during drug development.



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Caption: Analytical workflow for the isolation and structural validation of **5,6-Dimethylnicotinaldehyde**.

References

- World Intellectual Property Organization. (2015). WO2015119099A1 - Pyridine compound and application therefor. (Describes NMR of analogous 5,6-dimethyl-4-substituted pyridines).

- World Intellectual Property Organization. (2024). WO2024006881A1 - Wee1 degrading compounds and uses thereof. (Cites use of 5,6-dimethylpyridine-3-carbaldehyde as a starting reagent).[2][3]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity rules).

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Sources

- 1. [1174028-17-1|5,6-Dimethylnicotinaldehyde|BLD Pharm \[bldpharm.com\]](#)
- 2. [WO2015119099A1 - Pyridine compound and application therefor - Google Patents \[patents.google.com\]](#)
- 3. [WO2024006881A1 - Wee1 degrading compounds and uses thereof - Google Patents \[patents.google.com\]](#)
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